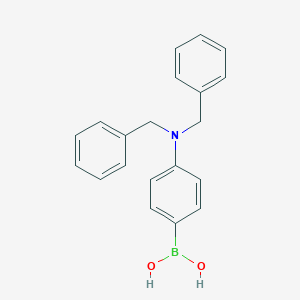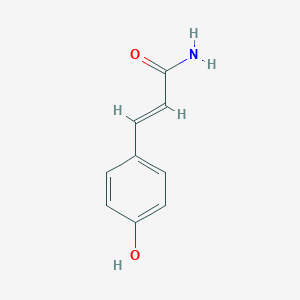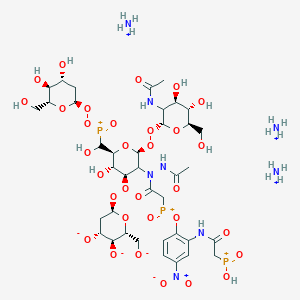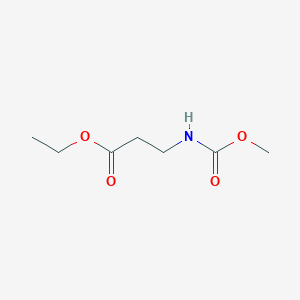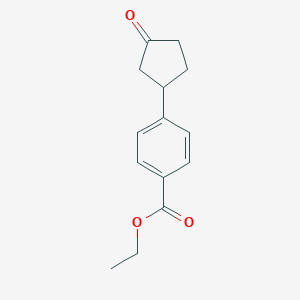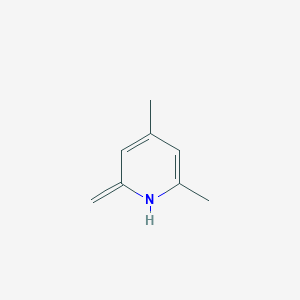
4,6-Dimethyl-2-methylene-1,2-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-methylene-1,2-dihydropyridine (DMMDH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMDH is a member of the dihydropyridine family, which is a class of organic compounds that possess a pyridine ring with two hydrogen atoms reduced to a dihydropyridine ring.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2-methylene-1,2-dihydropyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4,6-Dimethyl-2-methylene-1,2-dihydropyridine has been investigated for its potential as an anti-inflammatory, antitumor, and antiviral agent. In materials science, 4,6-Dimethyl-2-methylene-1,2-dihydropyridine has been studied for its potential as a dye and as a precursor for the synthesis of other organic compounds. In organic synthesis, 4,6-Dimethyl-2-methylene-1,2-dihydropyridine has been used as a building block for the synthesis of other dihydropyridine derivatives.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-methylene-1,2-dihydropyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 4,6-Dimethyl-2-methylene-1,2-dihydropyridine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
4,6-Dimethyl-2-methylene-1,2-dihydropyridine has been shown to have several biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. 4,6-Dimethyl-2-methylene-1,2-dihydropyridine has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,6-Dimethyl-2-methylene-1,2-dihydropyridine in lab experiments is its ease of synthesis, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in a variety of applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4,6-Dimethyl-2-methylene-1,2-dihydropyridine, including further investigation of its mechanism of action, optimization of its use as an anti-inflammatory, antitumor, and antiviral agent, and development of new synthetic routes for the production of 4,6-Dimethyl-2-methylene-1,2-dihydropyridine and its derivatives. Additionally, the potential use of 4,6-Dimethyl-2-methylene-1,2-dihydropyridine in other fields, such as materials science and organic synthesis, should be further explored.
Métodos De Síntesis
4,6-Dimethyl-2-methylene-1,2-dihydropyridine can be synthesized using several methods, including the Hantzsch reaction, the Biginelli reaction, and the Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, ammonia, and a β-ketoester in the presence of a catalyst. The Biginelli reaction involves the reaction of an aldehyde, β-ketoester, and urea in the presence of an acid catalyst. The Knorr reaction involves the reaction of an α,β-unsaturated ketone with ammonia or a primary amine in the presence of an acid catalyst.
Propiedades
Número CAS |
144486-77-1 |
|---|---|
Nombre del producto |
4,6-Dimethyl-2-methylene-1,2-dihydropyridine |
Fórmula molecular |
C8H11N |
Peso molecular |
121.18 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-methylidene-1H-pyridine |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5,9H,2H2,1,3H3 |
Clave InChI |
YHETWLKRPXZVNS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C)NC(=C1)C |
SMILES canónico |
CC1=CC(=C)NC(=C1)C |
Sinónimos |
Pyridine, 1,2-dihydro-4,6-dimethyl-2-methylene- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



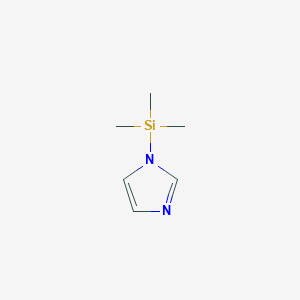
![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)
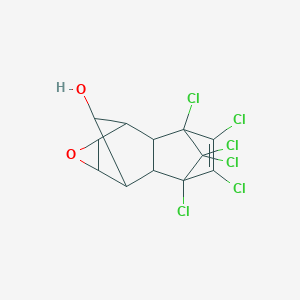
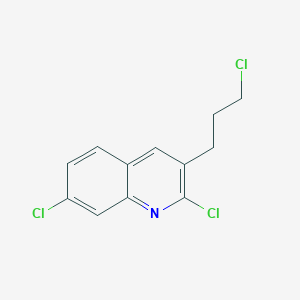
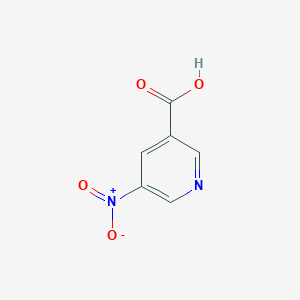
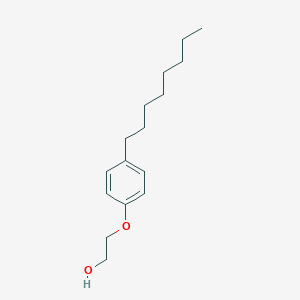
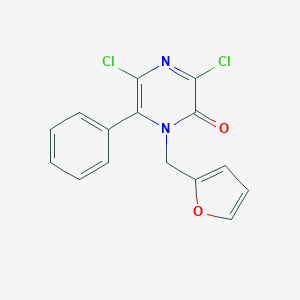
![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
